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Overview of CBP/p300 Inhibitors

The following table summarizes key inhibitors based on the search results. Please note that A485 is a HAT
domain inhibitor, which is mechanistically distinct from bromodomain inhibitors like SGC-CBP30, and

direct performance comparisons are not available in the searched literature.

o ) Reported o
Inhibitor . Primary Key Characteristics &
Target Domain . Potency L
Name Mechanism Applications
(KDI/ICso0)
SGC- Bromodomain Blocks acetyl- CBP: 26 nM - High selectivity for CBP/p300
CBP30 lysine binding site  (KD), p300: over other bromodomains [1]
[1] [2] [3] [4] 32 nM (KD) [5]. * Reduces IL-17Ain Th17
[1] cells; potential for inflammatory
diseases [1] [5]. * Induces cell
cycle arrest/apoptosis in
multiple myeloma by
suppressing IRF4 [6].
I- Bromodomain Blocks acetyl- Information e Chemically distinct from SGC-
CBP112 lysine binding site  missing CBP30 but also selective [6]. ¢
[6] [4] Shows potent activity against

multiple myeloma cell lines [6].
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- . Reported L
Inhibitor . Primary Key Characteristics &
Target Domain . Potency ..
Name Mechanism Applications
(KDI/ICso0)

A485 [7] HAT (Histone Inhibits catalytic Information « Directly inhibits enzymatic
[8] Acetyltransferase)  acetyltransferase missing function, preventing

activity [7] histone/acetylated substrate

acetylation [7]. « Mobilizes
leukocytes from bone marrow;
potential for combating toxic
neutropenia [7]. « Impairs
zygotic genome activation
(ZGA) in developmental models

[8].

Experimental Data and Protocols

For researchers looking to validate or build upon these findings, here are the key experimental

methodologies cited in the literature.

1. Binding Affinity and Selectivity Profiling (for SGC-CBP30):

o Method: Temperature Shift Assay (DSF) and Isothermal Titration Calorimetry (ITC) [1].

o Protocol: The binding affinity and selectivity of SGC-CBP30 were determined by profiling it
against a panel of 45 bromodomains using DSF. The significant ATm shifts indicated strong and
selective binding to the CBP/p300 bromodomains. ITC was then used to determine the precise
solution-phase dissociation constants (KD) for CBP and p300, confirming low nanomolar affinity

[1].
¢ 2. Cellular Target Engagement (for SGC-CBP30 and I-CBP112):

o Method: NanoBRET Assay and Chromatin Speckle Formation Assay [6].

o Protocol: ANanoBRET assay monitoring the interaction between the CBP bromodomain and
histone H3.3 in cells was used to calculate the ECso for the inhibitors. Additionally, an imaging-
based assay that measures the release of bromodomain-GFP fusion proteins from chromatin
upon inhibitor binding was employed. The release causes the proteins to aggregate into visible
speckles, the number and intensity of which are quantitated by high-content imaging [6].
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¢ 3. Functional Assays in Disease Models:

o Th17 Cytokine Suppression: Primary human T cells from healthy donors and patients with
autoimmune diseases were cultured and stimulated. Secretion of IL-17A and other
proinflammatory cytokines was measured via ELISA after treatment with SGC-CBP30,
demonstrating a potent anti-inflammatory effect [1] [5].

o Multiple Myeloma Cell Viability: A panel of multiple myeloma and acute leukemia cell lines
was treated with SGC-CBP30 or I-CBP112. Cell viability and proliferation were assessed,
showing that a subset, particularly multiple myeloma lines, was highly sensitive. Subsequent
RNA-seq analysis identified downregulation of the critical oncogenic drivers IRF4 and MYC [6].

o Zygotic Genome Activation (ZGA): Medaka and zebrafish embryos were treated with A485 or
SGC-CBP30 at the blastula stage. Subsequent RNA-seq and chromatin analysis (e.g.,
H3K27ac ChlP-seq) revealed that CBP/p300 inhibition specifically downregulated
developmental genes while leaving housekeeping gene activation largely unaffected [8].

Mechanisms of CBP/p300 Inhibition

The inhibitors target different functional domains of the CBP/p300 complex, as illustrated below.
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This diagram illustrates the functional domains of CBP/p300 and their relationship. SGC-CBP30 and I-

CBP112 act as bromodomain inhibitors, preventing the recognition of acetylated histones and transcription
factors. In contrast, A485 is a HAT domain inhibitor that directly blocks the enzymatic acetyltransferase

activity [7] [4] [8].

Research Implications and Selection Guide

e SGC-CBP30 is a well-validated, selective chemical probe for the CBP/p300 bromodomains. It is the
ideal choice for studies aiming to dissect the specific biological role of acetyl-lysine reading by
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CBP/p300 without directly affecting its catalytic HAT activity [1] [3].

e AA485 is a powerful tool for investigating the consequences of completely abolishing the
acetyltransferase function of CBP/p300. Its effects are often more profound, as it prevents the
acetylation of all substrates, including histones and transcription factors like p53 and AR [7] [4].

e The choice between a bromodomain inhibitor and a HAT inhibitor should be guided by the specific
biological question. For example, in the context of Th17-mediated inflammation, bromodomain
inhibition with SGC-CBP30 was sufficient to suppress IL-17A effectively, suggesting a key role for the
reader function in this pathway [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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